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molecular formula C25H35N5O2 B1241941 4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide CAS No. 873546-31-7

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide

Cat. No. B1241941
M. Wt: 437.6 g/mol
InChI Key: KUNDLEJVAIBADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700623B2

Procedure details

To a water (2.3 mL) suspension of 1.0 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine were added 0.72 g of hydrochloric acid, 6 mL of 2-propanol, and 0.5 mL of water at room temperature, which was then stirred at 40° C. Thereto was added 9 mL of 2-propanol, which was then stirred under cooling with ice for one hour. The precipitated crystals were collected by filtration to provide 1.4 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine trihydrochloride pentahydrate as colorless crystals. These crystals were used as seed crystals.
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][C:3](=[NH:33])[C:4]1[CH:32]=[CH:31][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][O:21][C:22]3[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[NH:27])=[CH:24][CH:23]=3)[CH2:14][CH2:13]2)=[CH:6][CH:5]=1.[ClH:34]>CC(O)C>[OH2:8].[OH2:1].[OH2:8].[OH2:8].[OH2:8].[ClH:34].[ClH:34].[ClH:34].[NH2:33][C:3](=[NH:2])[C:4]1[CH:32]=[CH:31][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][CH2:20][O:21][C:22]3[CH:23]=[CH:24][C:25]([C:26]([NH2:28])=[NH:27])=[CH:29][CH:30]=3)[CH2:14][CH2:13]2)=[CH:6][CH:5]=1 |f:4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
O
Name
Quantity
1 g
Type
reactant
Smiles
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
which was then stirred at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.Cl.Cl.Cl.NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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